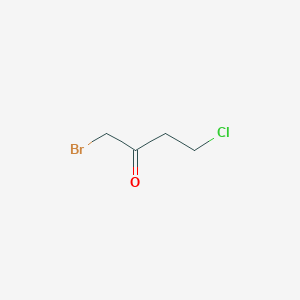

1-Bromo-4-chloro-butan-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-chlorobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO/c5-3-4(7)1-2-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELFZZFBVOOYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Unique Reactivity Profile As a Dihaloalkanone

1-Bromo-4-chloro-butan-2-one is classified as an unsymmetrical dihaloalkanone. Its structure features a four-carbon butanone backbone with two different halogen atoms, bromine and chlorine, positioned on either side of the carbonyl group. The bromine atom is at the C-1 position (α-position), while the chlorine atom is at the C-4 position (γ-position). This specific arrangement of functional groups imparts a unique and multifaceted reactivity to the molecule.

The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bonds. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond at the α-position, making the C-1 carbon highly electrophilic and susceptible to nucleophilic attack. shodhsagar.comnih.gov This enhanced reactivity at the α-position is a general feature of α-haloketones. nih.gov Consequently, this compound can readily undergo nucleophilic substitution reactions at the C-1 position.

Furthermore, the hydrogen atoms on the carbon adjacent to the carbonyl group (the α'-position at C-3) are acidic and can be removed by a base to form an enolate. This enolate formation is a key step in several important reactions of α-haloketones, including the Favorskii rearrangement. wikipedia.orgnumberanalytics.com

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can act in concert to produce complex chemical transformations. The differential reactivity of the C-Br versus the C-Cl bond, with the former typically being more labile, adds another layer of selectivity to its chemical behavior.

Historical Context and Evolution of Research on Halogenated Butanones

The study of halogenated ketones dates back to the late 19th and early 20th centuries, with the discovery of reactions like the Favorskii rearrangement, first reported by Alexei Yevgrafovich Favorskii in 1894. numberanalytics.com This reaction, involving the rearrangement of α-haloketones in the presence of a base to form carboxylic acid derivatives, marked a significant milestone in understanding the chemistry of this class of compounds. wikipedia.orgnumberanalytics.com Early research primarily focused on the reactions of monohalogenated ketones.

Over the decades, the scope of research expanded to include di- and polyhalogenated ketones, revealing a rich and complex reactivity landscape. researchgate.net The development of new analytical techniques and a deeper understanding of reaction mechanisms allowed chemists to explore the synthetic potential of these compounds more thoroughly. For instance, the study of the Favorskii rearrangement of α,α'-dihaloketones, such as 1,3-dibromobutan-2-one, demonstrated their utility in synthesizing α,β-unsaturated carboxylic acid derivatives. adichemistry.com

The investigation into the nucleophilic substitution reactions of α-haloketones has also been a long-standing area of interest, with studies dating back to the mid-20th century. acs.org These studies have elucidated the factors that govern the high reactivity of the α-carbon. shodhsagar.com The development of methods for the selective synthesis of unsymmetrical α-haloketones is a more recent advancement, further expanding their utility as versatile building blocks in organic synthesis. organic-chemistry.orghku.hk

Strategic Importance in Organic Synthesis and Mechanistic Investigations

De Novo Synthesis Routes

De novo synthesis provides a direct approach to constructing this compound from simpler, readily available starting materials. The key to these routes is the strategic introduction of the bromine and chlorine atoms onto the butanone framework.

Halogenation of Butanones and Related Ketones

The direct halogenation of ketones is a common method for preparing α-haloketones. mdpi.com This process can be catalyzed by either acids or bases, with the choice of catalyst significantly influencing the reaction mechanism and the regiochemical outcome. libretexts.org

In the presence of an acid catalyst, the halogenation of a ketone proceeds through an enol intermediate. vaia.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. masterorganicchemistry.comlibretexts.org Subsequent deprotonation at an α-carbon leads to the formation of an enol. masterorganicchemistry.com This enol, being electron-rich, then acts as a nucleophile and attacks the electrophilic halogen. masterorganicchemistry.com The rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The general mechanism for acid-catalyzed halogenation is as follows:

Protonation of the carbonyl oxygen: The ketone is protonated by the acid catalyst. libretexts.org

Enol formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon to form the enol. libretexts.org

Nucleophilic attack: The enol attacks the diatomic halogen, leading to the formation of the α-haloketone and a halide ion. libretexts.org

Deprotonation: The protonated carbonyl of the α-haloketone is deprotonated to yield the final product. libretexts.org

Under basic conditions, the halogenation of a ketone involves the formation of an enolate ion. libretexts.org A base removes a proton from the α-carbon to generate the enolate, which is a strong nucleophile. msu.edu This enolate then reacts with the halogen. msu.edu Unlike acid-catalyzed reactions, base-promoted halogenation can be difficult to control, often leading to polyhalogenation, especially at a methyl group, in what is known as the haloform reaction. libretexts.org This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenation faster. libretexts.org

The mechanism for base-catalyzed halogenation proceeds as follows:

Enolate formation: A base removes a proton from the α-carbon to form the enolate ion. libretexts.org

Nucleophilic attack: The enolate ion attacks the diatomic halogen to form the α-haloketone. libretexts.org

It is important to note that base-promoted halogenation consumes a full equivalent of base and is therefore not technically a catalyzed reaction. cdnsciencepub.com

For an unsymmetrical ketone like 4-chlorobutan-2-one, the regioselectivity of halogenation is a critical consideration. The position of bromination (at C-1 or C-3) is determined by the relative stability of the intermediate enol (in acid-catalyzed reactions) or enolate (in base-catalyzed reactions).

In acid-catalyzed halogenation, the reaction typically favors the formation of the more substituted, and thus more thermodynamically stable, enol. msu.edu For a ketone like 2-butanone, acid catalysis would favor halogenation at the C-3 position (the ethyl side). vaia.com This is because the more substituted enol is stabilized by hyperconjugation.

Conversely, in base-catalyzed halogenation, the kinetically favored enolate is formed more rapidly. This usually corresponds to the deprotonation of the less sterically hindered α-carbon. msu.edu For 2-butanone, this would lead to preferential halogenation at the C-1 position (the methyl side). msu.edu

Therefore, to synthesize this compound, one would ideally start with 4-chlorobutan-2-one and perform a base-catalyzed bromination to selectively introduce the bromine atom at the C-1 position.

Transformations from Dihaloalkanes

An alternative synthetic strategy involves the transformation of appropriately substituted dihaloalkanes. This approach avoids the direct halogenation of a ketone and can offer better control over the final product's structure.

One plausible, though less direct, route to this compound could involve the transformation of a 1,4-dihalobutane derivative. For instance, 1-bromo-4-chlorobutane (B103958) can be synthesized from 1,4-dichlorobutane. chemicalbook.com A patent describes a method for preparing 1-bromo-4-chlorobutane by treating 4-chloro-1-butanol (B43188) with hydrobromic acid. google.com The 4-chloro-1-butanol itself can be prepared from tetrahydrofuran (B95107) and hydrochloric acid. google.comgoogle.com

Data Tables

Table 1: Comparison of Halogenation Catalysts for Ketones

| Catalyst Type | Intermediate | Regioselectivity | Potential Issues |

| Acid | Enol vaia.com | Favors more substituted α-carbon msu.edu | Slower reaction rates |

| Base | Enolate libretexts.org | Favors less substituted α-carbon msu.edu | Polyhalogenation (Haloform reaction) libretexts.org |

Conversion from 1-Bromo-3-chloropropane (B140262) and Related Precursors

The conversion of 1-bromo-3-chloropropane into this compound is not a direct transformation and presents significant synthetic challenges due to the need for carbon chain extension and functional group manipulation. A common reaction involving 1-bromo-3-chloropropane is the acetoacetic ester synthesis, which serves to create new carbon-carbon bonds. libretexts.org In this methodology, a base like sodium methoxide (B1231860) is used to deprotonate an active methylene (B1212753) compound, such as methyl acetoacetate, which then acts as a nucleophile. google.comgoogleapis.com The resulting carbanion attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide, which is a better leaving group than chloride.

This alkylation reaction, however, does not yield the target butanone skeleton directly. The initial product is a haloketone intermediate which, in the documented instances, is used to synthesize cyclic structures like pyran derivatives through subsequent intramolecular O-alkylation. google.compatsnap.comgoogle.com Standard workup of the acetoacetic ester synthesis involving hydrolysis and decarboxylation would lead to a five-carbon ketone (5-chloro-2-pentanone), not the desired four-carbon chain of this compound. Therefore, while 1-bromo-3-chloropropane is a versatile precursor for various structures, its use to form this compound would necessitate a complex, multi-step pathway rather than a direct conversion.

Derivatization from Cyclic Ethers (e.g., Tetrahydrofuran)

Ring-opening of THF to generate a linear four-carbon chain with appropriate functional groups.

Oxidation to introduce the ketone functionality at the C2 position.

Selective halogenation to introduce the bromine atom at the C1 position.

A plausible synthetic route begins with the conversion of THF to an intermediate like 4-chloro-1-butanol. google.com This intermediate, however, requires further modification to shift the oxygen functionality to the second carbon. A more direct precursor to the ketone is 4-hydroxy-2-butanone (B42824). The synthesis of 4-chloro-2-butanone (B110788) from 4-hydroxy-2-butanone using thionyl chloride (SOCl₂) is a documented procedure. google.com In this step, the hydroxyl group is converted to a chloro group.

The final and crucial step is the selective α-bromination of the resulting 4-chloro-2-butanone. This reaction introduces the bromine atom at the C1 position, yielding the final product, this compound. smolecule.com This acid-catalyzed reaction typically proceeds through an enol intermediate. openstax.org

| Step | Precursor | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Hydroxy-2-butanone | Thionyl chloride (SOCl₂) | 4-Chloro-2-butanone | google.com |

| 2 | 4-Chloro-2-butanone | Bromine (Br₂), Acetic Acid | This compound | smolecule.comopenstax.org |

Green Chemistry Principles in Synthetic Design

Adopting green chemistry principles in the synthesis of this compound can significantly reduce environmental impact by minimizing waste and avoiding hazardous solvents. The α-halogenation of ketones is particularly amenable to such modifications.

Solvent-free, or solid-state, reaction conditions offer a prominent green alternative. One such method involves the mechanical grinding of a solid ketone with a solid halogenating agent in a mortar and pestle. mdpi.com For instance, the solvent-free α-bromination of aromatic ketones has been achieved using 1,2-dipyridiniumditribromide-ethane (DPTBE), affording the desired product after grinding for 1-1.5 hours at room temperature. mdpi.com Another widely used reagent, N-bromosuccinimide (NBS), can be employed for α-bromination under solvent-free conditions, often facilitated by a catalytic amount of p-toluenesulfonic acid (p-TSA) and sometimes accelerated by microwave irradiation. mdpi.comresearchgate.net These methods eliminate the need for volatile organic solvents, simplifying work-up procedures and reducing waste.

The use of alternative media also aligns with green chemistry goals. Dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective medium for the α-halogenation of ketones using N-halosuccinimides (NBS, NCS, NIS). sci-hub.se The high polarity of DMSO enhances the reactivity of the N-halogen bond, allowing the reaction to proceed smoothly and with high selectivity, often without the need for a catalyst. sci-hub.se This approach avoids the use of chlorinated solvents like CCl₄, which were historically used for such reactions. sci-hub.se

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding | Ketone, 1,2-dipyridiniumditribromide-ethane (DPTBE) | Room temperature, mortar and pestle | No solvent, simple procedure | mdpi.com |

| Solvent-Free Microwave | Ketone, N-bromosuccinimide (NBS), p-TSA | Microwave irradiation | No solvent, rapid reaction times | mdpi.com |

| Alternative Medium | Ketone, N-bromosuccinimide (NBS) | DMSO, catalyst-free | Avoids hazardous solvents, high efficiency | sci-hub.se |

Catalyst Development for Enhanced Efficiency and Selectivity

The primary route for the synthesis of this compound typically involves the selective bromination of a precursor molecule, 4-chloro-2-butanone. The key challenge in this transformation is to achieve high regioselectivity, ensuring the bromination occurs at the C1 position adjacent to the carbonyl group, while avoiding side reactions or the formation of poly-brominated species. The development of effective catalysts is central to overcoming these hurdles.

Research into the halogenation of ketones has revealed that the reaction can be catalyzed by both acids and bases. libretexts.org The rate of halogenation is often independent of the concentration of the halogen itself, indicating that the formation of an enol or enolate intermediate is the rate-determining step. libretexts.org This understanding forms the basis for catalyst design.

Lewis Acid Catalysis: Lewis acids are known to catalyze the halogenation of ketones by coordinating with the carbonyl oxygen, thereby increasing the acidity of the α-protons and facilitating enol formation. While a variety of Lewis acids can be employed for halogenation reactions, their application in the synthesis of a di-halogenated compound like this compound requires careful selection to prevent undesired side reactions, such as the reaction with the existing chloro-substituent.

Phosphorus-Based Catalysts: One of the documented methods for the synthesis of similar bromo-chloro alkanes involves the use of phosphorus as a catalyst. For instance, the bromination of 4-dichlorobutane can be achieved in the presence of a phosphorus catalyst. This suggests that phosphorus-based catalysts could be effective for the selective bromination of 4-chloro-2-butanone.

Emerging Catalytic Systems: More recent advancements in catalysis for halogenation reactions have focused on the development of more environmentally benign and selective systems. These include:

Organocatalysts: The use of simple organic molecules as catalysts has gained significant traction. For example, phosphines have been shown to catalyze the synthesis of 2,3-diaminoacid derivatives from α,β-unsaturated esters, a reaction that proceeds through a zwitterionic intermediate. scirp.org While not a direct analogue, this demonstrates the potential of phosphine (B1218219) catalysts in activating substrates for subsequent reactions.

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts are being explored. Manganese oxide-based catalysts (OMS-2) have demonstrated versatile applications in liquid-phase hydrogenation and oxidation reactions, highlighting the potential for metal oxides in catalytic processes. researchgate.net

Halogen Bonding Catalysis: A novel approach involves the use of additives that can form halogen bonds with the halogenating agent, such as N-bromosuccinimide (NBS). Lactic acid derivatives have been shown to enhance the reactivity of NBS in aromatic bromination through halogen bonding, increasing the electropositive character of the bromine atom. nsf.gov This strategy could potentially be adapted for the selective bromination of ketones.

The table below summarizes various catalytic approaches that could be relevant to the synthesis of this compound, based on research into the synthesis of analogous α-haloketones.

| Catalyst Type | Potential Catalyst | Substrate | Key Findings & Potential for this compound Synthesis |

| Lewis Acid | Generic Lewis Acids | Ketones | Can facilitate enol formation, but selectivity is a key challenge. |

| Phosphorus-Based | Phosphorus | 4-Dichlorobutane | Documented for similar bromo-chloro alkane synthesis, suggesting potential applicability. |

| Organocatalyst | Triphenylphosphine | Ethyl propynoate | Demonstrates the ability of phosphines to act as catalysts in related transformations. scirp.org |

| Heterogeneous | Manganese Oxide (OMS-2) | 2-Butanone | Shows versatility in activating carbonyl compounds, though for hydrogenation. researchgate.net |

| Halogen Bonding | Lactic Acid Derivatives | Aromatic Compounds | Enhances reactivity of NBS, a potential brominating agent for 4-chloro-2-butanone. nsf.gov |

While specific, detailed research findings on catalyst development exclusively for the synthesis of this compound are not widely available in the public domain, the principles derived from the broader field of α-haloketone synthesis provide a strong foundation for future research. The ongoing development of selective and efficient catalytic systems is crucial for advancing the synthesis of this and other important halogenated organic compounds.

Strategic Applications As a Building Block in Advanced Organic Synthesis

A Versatile Synthetic Intermediate for Complex Molecules

The inherent reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the electrophilic nature of the carbonyl group, positions 1-Bromo-4-chloro-butan-2-one as a highly useful precursor for a variety of intricate molecules. The differential reactivity of the two halogen atoms—the carbon-bromine bond being generally more labile—allows for controlled, stepwise modifications, a crucial aspect in multi-step synthetic sequences.

Precursors to Pharmacologically Relevant Scaffolds

While specific documented examples for the direct use of this compound in the synthesis of spirohydantoin derivatives are not prevalent in publicly available literature, the closely related compound, 1-bromo-4-chlorobutane (B103958), is utilized as a reagent in the synthesis of novel spirohydantoin derivatives that exhibit potent multireceptor-active antipsychotic and antidepressant properties. This suggests the potential of this compound to serve as a precursor for analogous structures, where the ketone functionality could be further manipulated to introduce additional diversity and complexity into the final molecule. The synthesis of such scaffolds is of high interest in medicinal chemistry due to the established therapeutic importance of the hydantoin (B18101) moiety.

Synthesis of Other Bioactive Analogues

The application of bifunctional building blocks like this compound is a key strategy in the generation of libraries of bioactive compounds for drug discovery. Although detailed research findings on the direct use of this specific ketone are limited, the broader class of halogenated butanones serves as crucial intermediates. For instance, related structures such as 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (B1294714) are recognized for their potential in the pharmaceutical industry as synthetic intermediates for various bioactive molecules. These building blocks are instrumental in creating new drugs, with some derivatives showing significant inhibitory effects on cancer cell growth. The presence of multiple reactive sites in this compound allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize biological activity.

Development of Novel Materials and Specialty Chemicals

The reactivity of this compound also extends to the field of materials science, where it can be employed as a precursor for monomers and functional polymers.

Polymer Precursors and Monomers

Halogenated compounds are frequently used in polymerization reactions. While specific examples for this compound are not widely reported, its structure suggests potential as a monomer or a cross-linking agent. The bromine and chlorine atoms can participate in various polymerization techniques, such as polycondensation or atom transfer radical polymerization (ATRP), to create polymers with tailored properties. A related compound, 1-bromo-4-chlorobutane, has been noted for its use in the synthesis of polymers.

Functional Coatings and Advanced Materials

The ability to introduce both bromine and chlorine functionalities, along with a ketone group, into a material's structure can impart desirable properties such as flame retardancy, altered refractive index, and sites for post-polymerization modification. Similar halogenated ketones have been explored in the development of new materials for electronic applications. The incorporation of this compound into polymer backbones or as a component in coating formulations could lead to advanced materials with specific and enhanced functionalities.

Diversification through Derivatization

The synthetic utility of this compound is significantly enhanced through its derivatization. The differential reactivity of the C-Br and C-Cl bonds allows for selective nucleophilic substitutions. For example, the more reactive bromo group can be displaced first, followed by a reaction at the chloro-substituted position under different conditions. The ketone functionality can also undergo a wide range of reactions, including reduction to an alcohol, reductive amination, or reaction with organometallic reagents to further expand the molecular diversity of the resulting products. This controlled, stepwise derivatization is a powerful tool for creating a wide array of specialty chemicals with diverse applications.

Introduction of Additional Functionalities

The dual halogenation of this compound presents a strategic advantage for the stepwise introduction of new functional groups. The more reactive α-bromo position is susceptible to nucleophilic substitution by a wide range of nucleophiles. This would allow for the initial installation of functionalities such as azides, cyanides, thiols, or various carbon nucleophiles.

Following the substitution at the α-position, the less reactive γ-chloro atom can be targeted under different reaction conditions, potentially requiring a stronger nucleophile or more forcing conditions. This sequential approach could lead to the synthesis of disubstituted butanones with diverse functionalities at the C1 and C4 positions. For instance, reaction with a primary amine could first displace the bromide, and subsequent intramolecular or intermolecular reaction at the chloride position could lead to the formation of heterocyclic structures.

The carbonyl group itself can also participate in a variety of reactions, such as reductions, reductive aminations, or additions of organometallic reagents, further expanding the molecular diversity accessible from this building block.

Preparation of Multi-halogenated or Other Substituted Derivatives

The synthesis of multi-halogenated or otherwise substituted derivatives from this compound is a logical extension of its role as a versatile building block. While specific examples for this compound are scarce, the principles of α-haloketone chemistry provide a framework for its potential transformations.

For example, further halogenation at the α-position could be achieved under specific conditions, leading to α,α-dihalo-γ-chloroketones. The presence of the existing halogens would influence the regioselectivity of such reactions.

Moreover, the existing halogen atoms can be replaced by other substituents through nucleophilic substitution reactions. The selective replacement of the bromine atom in the presence of the chlorine atom is a key feature that would enable the synthesis of a variety of derivatives.

Below is a hypothetical data table illustrating the potential for creating substituted derivatives, based on the expected reactivity of this compound with various nucleophiles.

| Nucleophile | Potential Product at C1 (via Br displacement) | Potential Subsequent Product at C4 (via Cl displacement) |

| Sodium Azide (NaN₃) | 1-Azido-4-chloro-butan-2-one | 1-Azido-4-substituted-butan-2-one |

| Potassium Cyanide (KCN) | 4-Chloro-1-cyano-butan-2-one | 1-Cyano-4-substituted-butan-2-one |

| Sodium Thiophenoxide (NaSPh) | 4-Chloro-1-(phenylthio)butan-2-one | 1-(Phenylthio)-4-substituted-butan-2-one |

| Ammonia (NH₃) | 1-Amino-4-chloro-butan-2-one | 1-Amino-4-substituted-butan-2-one or cyclic products |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Chloro Butan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-bromo-4-chloro-butan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is essential for complete structural assignment.

The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar α-haloketones and related structures. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-).

The bromomethyl group (Br-CH₂-C=O) protons are expected to appear as a singlet at the most downfield position (around δ 4.0-4.5 ppm) due to the strong deshielding effect of the adjacent bromine atom and the carbonyl group.

The chloromethyl group (Cl-CH₂-) protons at the C4 position would likely appear as a triplet.

The methylene protons at C3, situated between the C4-chloro and the C2-carbonyl carbons, would appear as a triplet of triplets, coupling to the protons on C4.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton.

The carbonyl carbon (C=O) is the most deshielded, typically appearing in the range of δ 190-200 ppm. rsc.org

The α-carbon bonded to bromine (C1) would be significantly shifted downfield.

The carbons bonded to chlorine (C4 ) and the intermediate methylene carbon (C3 ) would have distinct chemical shifts reflecting the electronegativity of the adjacent substituents.

Heteronuclear NMR: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for definitive assignment.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. pressbooks.pub This technique is instrumental in distinguishing between the different methylene groups. pressbooks.pubuobaghdad.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 1 | ¹H | 4.0 - 4.5 | Singlet (s) | N/A |

| 3 | ¹H | 3.0 - 3.5 | Triplet of Triplets (tt) | JH3-H4 ≈ 6-7 Hz |

| 4 | ¹H | 3.7 - 4.2 | Triplet (t) | JH4-H3 ≈ 6-7 Hz |

| 1 | ¹³C | 35 - 40 | - | - |

| 2 | ¹³C | 195 - 205 | - | - |

| 3 | ¹³C | 45 - 50 | - | - |

| 4 | ¹³C | 40 - 45 | - | - |

The study of α-haloketones has revealed the existence of rotational isomers (conformers) due to restricted rotation around the Cα-C(O) bond. nih.gov For this compound, rotation around the C1-C2 bond can lead to different spatial arrangements of the bromine atom relative to the carbonyl oxygen.

Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the primary method for investigating these conformational exchange processes. unibas.itresearchgate.net At low temperatures, the rotation around the C1-C2 bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. unibas.it

Studies on related α-haloketones suggest that the conformer where the halogen and carbonyl oxygen are in a cisoid arrangement is often more stable than the transoid form, due to a balance of steric and electrostatic interactions. nih.gov By analyzing the line shape changes in the DNMR spectra, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier between the conformers, providing valuable insight into the molecule's flexibility and preferred three-dimensional structure. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to be complex due to the presence of two different halogen isotopes: bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.infolibretexts.org This results in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.

The molecular ion peak [M]⁺ would appear as a cluster of peaks. The most prominent fragmentation pathways for α-haloketones include:

α-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of the bromomethyl radical (•CH₂Br) or the chloropropyl radical (•CH₂CH₂Cl).

Loss of •CH₂Br would yield an acylium ion [CH₃CH₂ClCO]⁺.

Loss of •CH₂CH₂Cl would yield the [BrCH₂CO]⁺ acylium ion.

Loss of Halogen: Cleavage of the carbon-halogen bond is also a highly probable event. uni-saarland.de

Loss of a bromine radical (•Br) would result in an ion at [M-79/81]⁺.

Loss of a chlorine radical (•Cl) would result in an ion at [M-35/37]⁺.

Loss of Halogen Halides: Elimination of HBr or HCl from the molecular ion can also occur.

The relative abundances of these fragment ions provide a fingerprint that aids in the structural elucidation of the molecule. docbrown.info

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Possible Fragment Ion | Fragmentation Pathway |

| 184 (M⁺) | [C₄H₆⁷⁹Br³⁵ClO]⁺ | Molecular Ion |

| 149 | [C₄H₆⁷⁹BrO]⁺ | Loss of •Cl |

| 105 | [C₄H₆³⁵ClO]⁺ | Loss of •Br |

| 121/123 | [BrCH₂CO]⁺ | α-Cleavage (loss of •CH₂CH₂Cl) |

| 91/93 | [CH₂CH₂ClCO]⁺ | α-Cleavage (loss of •CH₂Br) |

| 43 | [CH₃CO]⁺ | Further fragmentation |

Tandem mass spectrometry (MS/MS) is an essential technique for identifying target compounds in complex mixtures and for confirming fragmentation pathways. nih.gov In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. uni-oldenburg.de

For the analysis of this compound in a reaction mixture, one could select its molecular ion cluster (e.g., m/z 184, 186, 188) as the precursor. The resulting product ion spectrum would be unique to this compound and would show fragments corresponding to the loss of Br, Cl, CH₂Br, etc. This method provides a high degree of certainty in identification, even when the compound is present at low concentrations or co-elutes with other substances in a chromatographic separation. acs.org This technique has been successfully used to study the mechanisms of α-halogenation reactions by intercepting and characterizing reaction intermediates. uni-oldenburg.de

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch . In α-haloketones, the presence of an electronegative halogen atom on the α-carbon typically shifts the C=O stretching frequency to a higher wavenumber (1725-1745 cm⁻¹) compared to a simple ketone. The spectrum would also feature characteristic bands for C-H stretching (around 2900-3000 cm⁻¹), C-Cl stretching (typically 600-800 cm⁻¹), and C-Br stretching (typically 500-600 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the polar C=O bond gives a strong IR signal, the C-Br and C-Cl bonds, being more polarizable, may show more intense signals in the Raman spectrum. chemicalbook.com The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. guidechem.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | IR | 1725 - 1745 | Strong |

| C-H Stretch (sp³) | IR/Raman | 2850 - 3000 | Medium-Strong |

| C-H Bend | IR/Raman | 1350 - 1470 | Medium |

| C-Cl Stretch | IR/Raman | 600 - 800 | Medium-Strong |

| C-Br Stretch | IR/Raman | 500 - 600 | Medium-Strong |

X-ray Diffraction Analysis of Crystalline Derivatives and Co-crystals

X-ray diffraction analysis stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For the derivatives of α-haloketones, this technique has been instrumental in confirming molecular structures, determining stereochemistry, and understanding the nature of non-covalent interactions that dictate their supramolecular assemblies.

Detailed research findings on derivatives of α-haloketones reveal recurring structural motifs and interaction patterns. For instance, the study of various haloketone derivatives has provided precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding their reactivity and physical properties.

A notable example is the X-ray analysis of a bromoketone derivative of D3-trishomocubane, which confirmed the anti-orientation of the halogen atom relative to an adjacent ring system. The bromide substituent was found to occupy an exo-position, with a C2-C3-C4-Br1 torsion angle of -179.5(1)°. arkat-usa.org This specific conformational preference is a critical piece of information for understanding the stereoselective outcomes of reactions involving such polycyclic frameworks.

In another instance, the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, an α-haloketone, was determined. iucr.org The molecule was found to be nearly planar, and in the crystalline state, it forms inversion-symmetric dimers through a combination of strong O—H⋯O and weaker C—H⋯O hydrogen bonds. iucr.org This highlights the significant role of hydrogen bonding in directing the crystal packing of derivatives that contain suitable functional groups.

Furthermore, the reactions of selenoureas with α-haloketones have led to the formation of 1,3-selenazol-2-amines, and the structures of several of these derivatives have been confirmed by single-crystal X-ray analysis. doi.org These studies provide valuable data on the geometry of the resulting heterocyclic systems and the bond characteristics of the selenium-carbon bonds within the five-membered ring. For example, in one such derivative, the C(2)-Se(3)-C(4) bond angle within the selenazole ring was found to be 84.1(3)°. doi.org

The crystallographic data for these and other representative α-haloketone derivatives are summarized in the following tables to provide a comparative overview of their structural parameters.

Table 1: Crystallographic Data for a Bromoketone Derivative of D3-Trishomocubane arkat-usa.org

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁OBr |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.364(1) |

| b (Å) | 20.331(5) |

| c (Å) | 7.030(1) |

| β (°) | 95.42(2) |

| Volume (ų) | 905.5(3) |

| Z | 4 |

Table 2: Selected Bond Angles for a 1,3-selenazol-2-amine (B8266409) Derivative doi.org

| Bond | Angle (°) |

| N(1)-C(2)-N(6) | 124.8(5) |

| N(1)-C(2)-Se(3) | 113.7(4) |

| C(2)-Se(3)-C(4) | 84.1(3) |

| C(4)-C(5)-N(1) | 118.1(6) |

| C(5)-N(1)-C(2) | 113.6(5) |

These examples underscore the power of X-ray diffraction in providing unequivocal structural evidence for complex organic molecules. The detailed analysis of bond lengths, angles, and intermolecular interactions in the crystalline derivatives of α-haloketones is essential for rationalizing their chemical behavior and for the design of new functional materials.

Computational and Theoretical Investigations of 1 Bromo 4 Chloro Butan 2 One

Quantum Chemical Studies on Electronic Structure and Bonding

A foundational understanding of a molecule's properties begins with the analysis of its electronic structure. For 1-Bromo-4-chloro-butan-2-one, such studies would be crucial in elucidating its reactivity and potential reaction pathways.

Electrostatic Potentials and Charge Distribution Analysis

The analysis of molecular electrostatic potential (MEP) and charge distribution provides a visual and quantitative representation of the electron density around a molecule. This is instrumental in predicting sites susceptible to nucleophilic and electrophilic attack. For this compound, one would anticipate regions of negative electrostatic potential around the carbonyl oxygen and the halogen atoms, indicating their nucleophilic character. Conversely, positive potential would be expected around the carbonyl carbon and the carbons bonded to the halogens, highlighting their electrophilicity.

Theoretical calculations, such as those employing Density Functional Theory (DFT), could provide precise Mulliken or Natural Bond Orbital (NBO) charge distributions. This data would quantify the partial charges on each atom, offering a more detailed picture of the molecule's polarity and the relative reactivity of its different sites. While specific data for the target molecule is unavailable, studies on similar compounds show that the carbonyl group and halogen substituents significantly influence charge distribution. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO indicates the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, computational studies would likely reveal that the HOMO is localized on the atoms with the highest electron density, such as the oxygen and halogen atoms. The LUMO would be expected to be centered on the electrophilic carbonyl carbon and the α-carbons bearing the halogen atoms. The HOMO-LUMO gap would provide a quantitative measure of its reactivity, with a smaller gap suggesting higher reactivity. Such analyses are routinely performed for various organic molecules to understand their reaction mechanisms. researchgate.netdergipark.org.tr

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a chemical reaction is the characterization of its transition state(s) and the calculation of the associated activation energies. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods could identify the geometry of the transition state structures.

Frequency calculations are then used to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate. While no specific studies on this compound were found, the principles of transition state theory and its computational application are well-established in organic chemistry. libretexts.org

Solvation Effects and Reaction Pathway Optimization

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially when experimental data is scarce.

Methods such as the Gauge-Independent Atomic Orbital (GIAO) method are widely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations, when compared with experimental spectra, can help in the structural elucidation of a compound. Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated and compared with experimental data to identify functional groups and confirm the structure of a molecule. dergipark.org.tr

Although experimental NMR and IR data for some related compounds exist, dedicated computational predictions for this compound are not available in the reviewed literature. Such studies would be beneficial for confirming its structure and for the analysis of reaction mixtures containing this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are pivotal in predicting the reactivity of new or untested chemicals, thereby streamlining research and development processes in various fields, including medicinal chemistry and toxicology. A typical QSAR model is represented by a mathematical equation that relates one or more calculated molecular descriptors to an observed reactivity measure.

While comprehensive, peer-reviewed QSAR studies focusing specifically on this compound are not extensively available in public literature, the principles of QSAR can be applied to understand its potential reactivity based on its structural features and computationally derived properties. The reactivity of haloketones, the class of compounds to which this compound belongs, is a subject of considerable interest due to the influence of the halogen and carbonyl groups on their chemical behavior.

Foundational Descriptors for QSAR Analysis

The development of a robust QSAR model relies on the accurate calculation of molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. For this compound, several key descriptors can be computationally estimated to provide insights into its reactivity. These descriptors generally fall into categories such as electronic, steric, and lipophilic.

A number of calculated physicochemical properties for this compound are available from chemical databases. These properties serve as the foundational data points for any potential QSAR study.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Significance in QSAR |

|---|---|---|

| Molecular Weight | 185.447 g/mol | A fundamental parameter that correlates with size and can influence transport properties. |

| Exact Mass | 183.929 g/mol | Used in mass spectrometry for identification; reflects the isotopic composition. |

| Polar Surface Area (PSA) | 17.07 Ų | Relates to the molecule's polarity and its ability to form hydrogen bonds, which is crucial for predicting its transport across biological membranes. |

| LogP | 1.57930 | The logarithm of the partition coefficient between octanol (B41247) and water, this value indicates the lipophilicity of the compound. It is a key descriptor for predicting membrane permeability and bioavailability. |

Detailed Research Findings and Their Implications

Although a specific QSAR model for this compound has not been published, research on related haloketones provides a framework for understanding its potential reactivity. Studies on the SN2 thiol reactivity of chlorinated ketones, for instance, have utilized Density Functional Theory (DFT) calculations to determine reaction energy barriers. ljmu.ac.uk Such computational approaches are fundamental to generating the descriptors needed for a QSAR model.

For a compound like this compound, a more detailed QSAR investigation would involve the calculation of additional descriptors:

Electronic Descriptors: These describe the electronic aspects of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Electrostatic Potential Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting reaction sites.

Steric Descriptors: These quantify the three-dimensional shape and size of the molecule, which can affect its ability to fit into an enzyme's active site or approach another reactant.

In the context of this compound, the presence of two different halogen atoms (bromine and chlorine) at the α and γ positions relative to the carbonyl group, respectively, creates distinct electrophilic centers. The carbonyl group itself withdraws electron density, further activating the adjacent carbon-halogen bonds for nucleophilic attack. A QSAR study would aim to quantify how these structural features influence the rate of such reactions with various nucleophiles.

The table below outlines the types of descriptors that would be essential for a comprehensive QSAR study of this compound, based on standard computational chemistry practices.

Table 2: Essential Descriptors for a QSAR Study of this compound

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Indicates susceptibility to nucleophilic/electrophilic attack and overall kinetic stability. |

| Partial Atomic Charges | Identifies specific atoms that are likely sites for reaction. | |

| Electrostatic Potential | Maps regions of positive and negative potential, guiding intermolecular interactions. | |

| Lipophilic | LogP | Measures water/oil solubility, affecting transport to reaction sites in biological systems. |

| Water Solubility | Influences the compound's behavior in aqueous environments. | |

| Topological | Polar Surface Area (PSA) | Correlates with the ability to permeate biological membranes. |

| Molecular Connectivity Indices | Quantifies the degree of branching and complexity of the molecular structure. |

Emerging Research Frontiers and Future Perspectives

Catalysis in Transformations Involving Dihaloalkanones

The development of new catalytic methods is central to advancing the utility of dihaloalkanones like 1-bromo-4-chloro-butan-2-one. ukri.org Research in catalysis science is pivotal for addressing challenges in energy, healthcare, and sustainable manufacturing by creating novel or improved catalysts and understanding their mechanisms. ukri.orgkit.edu The focus is on designing processes that are not only efficient but also environmentally benign. For dihaloalkanones, catalysis is crucial for controlling reactions at their multiple electrophilic sites.

Recent advancements have seen the use of various catalytic systems for the synthesis and transformation of related haloketones. For instance, gold-catalyzed reactions have been employed for the dihalohydration of propargylic alcohols to produce α,α-dihaloketones, with mechanistic studies suggesting the involvement of a 5-halo-1,3-oxazine intermediate when using acetonitrile (B52724) as a solvent. nih.gov Similarly, thiourea (B124793) has been used as an organocatalyst in the water-controlled cascade reaction of alkynes to selectively produce α-mono or α,α′-dihalo ketones. rsc.orgrsc.org Electrochemical methods are also emerging as a sustainable approach for the oxydihalogenation of alkynes to yield α,α-dihaloketones, using common chlorinated solvents as the halogen source. organic-chemistry.orgdntb.gov.ua These catalytic strategies offer pathways to dihaloalkanone structures, which can be analogous to or precursors for this compound.

Future work will likely focus on developing catalysts that can differentiate between the bromine and chlorine atoms in this compound, enabling selective transformations at either the C-1 or C-4 position. This includes exploring bimetallic catalysts or supported "atomically-precise" catalysts where electronic communication between an active site and its support can tune reactivity for specific bond activations. anl.gov

Table 1: Examples of Catalytic Systems in the Synthesis of Dihaloketones

| Catalyst System | Substrate Type | Product Type | Key Finding | Citation |

|---|---|---|---|---|

| Gold (I) salts | Propargylic Alcohols | α,α-Diiodohydroxyketones | Acetonitrile solvent participates in the mechanism via a 5-halo-1,3-oxazine intermediate. | nih.gov |

| Thiourea | Unactivated Alkynes | α,α′-Dihalo ketones | Water as the sole solvent directs the reaction to form dihalo ketones selectively. | rsc.org |

| Electrochemical (Pt electrodes) | Alkynes | α,α-Dihaloketones | Uses common solvents like CHCl₃ and CH₂Cl₂ as sustainable halogen sources. | organic-chemistry.org |

| SmI₃/CuI | α-Halo ketones | γ-Diketones | Promotes a novel coupling reaction between α-halo ketones. | researchgate.net |

Chemo- and Regioselective Transformations of Polyfunctional Haloketones

A significant challenge and opportunity in using this compound lie in controlling the chemo- and regioselectivity of its reactions. As a polyfunctional compound, it can react at the carbonyl carbon, the α-carbon bearing the bromine, or the γ-carbon bearing the chlorine. The ability to selectively target one site over the others is crucial for its use as a precise synthetic tool.

Furthermore, studies on other polyfunctional ketones, such as 1,2,4-triketone analogs, show that reaction outcomes can be switched depending on the substituent's nature and the reaction conditions (e.g., acid and temperature). semanticscholar.org For this compound, this implies that its reaction with a nucleophile could be directed to the more reactive C-Br bond, the less reactive C-Cl bond, or the ketone carbonyl by carefully tuning solvents, temperature, or using specific catalysts. The regiospecific synthesis of α-haloketones using enol borinates with N-halosuccinimides also highlights a method to avoid issues of isomer formation and polyhalogenation inherent in other methods. cdnsciencepub.com

Table 2: Controlling Regioselectivity in Reactions of α-Haloketones

| Reaction Type | Substrate | Reagent | Conditions | Major Product | Selectivity Control | Citation |

|---|---|---|---|---|---|---|

| Perkow Reaction | α-Chloroketone | Trialkyl phosphite | Solvent-free, 40 °C | Enol phosphate | Nucleophilic attack on carbonyl carbon is favored. | rsc.org |

| Arbuzov Reaction | α-Chloroketone | Trialkyl phosphite | NaI (catalyst), Acetone, 30 °C | β-Ketophosphonate | Nucleophilic attack on halocarbon is favored. | rsc.org |

| Benzofuran Synthesis | Phenol | α-Haloketone | TiCl₄ | 2-Alkyl benzo[b]furan | Lewis acid promotes Friedel-Crafts-like alkylation followed by cyclodehydration. | mdpi.com |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis and transformation of reactive intermediates like α-haloketones. researchgate.net This technology enables precise control over reaction parameters, enhances safety, and facilitates scalability. frontiersin.org For compounds like this compound, whose synthesis might involve hazardous reagents, flow chemistry is a particularly promising frontier.

The synthesis of α-halo ketones from N-protected amino acids has been successfully demonstrated in continuous flow systems. acs.orgacs.orgnih.gov These processes often involve the in-situ generation and immediate use of hazardous intermediates like diazomethane (B1218177) in tube-in-tube reactors, which consist of a gas-permeable inner tube within an impermeable outer tube. acs.orgnih.gov This setup eliminates the need to handle and store toxic reagents, significantly improving the safety profile of the synthesis. acs.orgnih.gov Such a multistep continuous process can produce chiral α-halo ketones in high yield without racemization. nih.gov One reported system achieved the synthesis of 1.84 g of an α-chloro ketone within approximately 4.5 hours with an 87% yield. acs.orgnih.gov

The use of flow microreactors also allows for extremely fast mixing, which is critical for achieving high chemoselectivity in reactions involving highly reactive species like organolithiums. nih.govresearchgate.net This capability would be invaluable for reactions involving this compound, where rapid and controlled addition of a reagent could favor reaction at one electrophilic site before reaction at another can occur. Future research will focus on adapting these flow methodologies to the specific synthesis of this compound and its subsequent transformations, enabling safer, more efficient, and scalable production of its derivatives.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for α-Halo Ketones

| Parameter | Conventional Batch Processing | Continuous Flow Processing | Advantages of Flow | Citation |

|---|---|---|---|---|

| Safety | Requires handling and storage of hazardous intermediates (e.g., diazomethane). | Hazardous intermediates are generated and consumed in situ. | Eliminates need to store or transport toxic materials. | acs.orgnih.gov |

| Reaction Time | Often requires longer reaction times and workup for each step. | Significantly reduced reaction times due to efficient mixing and heat transfer. | Faster process, higher throughput. | frontiersin.org |

| Yield & Purity | May suffer from side reactions, leading to lower yields and purity. | High yields and purity, often without need for intermediate purification. | Improved efficiency and reduced waste. | frontiersin.orgacs.org |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Straightforward scalability by running the system for a longer duration. | Predictable and reliable scale-up. | frontiersin.org |

Exploration of New Mechanistic Paradigms and Cascade Reactions

Moving beyond simple substitution and addition reactions, researchers are exploring novel mechanistic pathways and cascade reactions to build molecular complexity from haloketone precursors. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single synthetic operation without isolating intermediates. wikipedia.org This approach offers high atom economy and efficiency. wikipedia.org

A notable example is the water-controlled, thiourea-catalyzed cascade reaction that converts unactivated alkynes into α-mono or α,α′-dihalo ketones. rsc.org This process combines multiple transformations into a single, efficient sequence. rsc.org Another classic but continually explored mechanistic paradigm is the Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate to form carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.org Understanding and controlling such rearrangements for a dihaloalkanone like this compound could provide access to unique molecular scaffolds.

Mechanistic studies are also revealing new intermediates and pathways. Research on the gold-catalyzed dihalohydration of alkynes points to the formation of a 5-halo-1,3-oxazine intermediate, which acts as a long-lived "enol" equivalent to facilitate the double halogenation. nih.gov The competition between the Perkow and Arbuzov reaction mechanisms in the phosphorylation of α-haloketones is another area where a deeper mechanistic understanding allows for synthetic control. rsc.org For this compound, future research could devise novel cascade reactions that leverage its three reactive sites sequentially to rapidly construct complex heterocyclic or carbocyclic systems.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and metal coordination. wikipedia.org The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of this field, with applications in materials science, nanotechnology, and medicine. wikipedia.orgresearchgate.net Dihaloalkanones, with their multiple functional groups, are promising candidates for integration into these advanced systems.

A compelling example is the use of α-halo ketones as precursors in the synthesis of lead halide perovskite nanocrystals. nih.gov In a recent study, using an α-halo ketone in the presence of an amine as a halide source led to the formation of 12-faceted rhombic dodecahedron nanocrystals. nih.gov Crucially, these nanocrystals exhibited the ability to undergo wide-area self-assembly into ordered superstructures. nih.gov The study suggested that tertiary ammonium (B1175870) ions, formed from the reaction, were key to stabilizing the specific crystal facets that drive this assembly. nih.gov This demonstrates a direct link between a haloketone precursor and the creation of self-assembling nanomaterials.

The bifunctional nature of this compound makes it an attractive linker molecule for creating more complex supramolecular architectures. It could be used to synthesize precursors for metal-organic frameworks (MOFs) or to form programmed molecular components that self-assemble into well-defined shapes. The distinct reactivity of the C-Br and C-Cl bonds could allow for stepwise functionalization, leading to precisely controlled, non-symmetrical building blocks for advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.